molecular formula C22H23N3O B2815032 N-(4-ethylphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide CAS No. 903160-12-3

N-(4-ethylphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide

Cat. No. B2815032
CAS RN: 903160-12-3
M. Wt: 345.446
InChI Key: RONYOPGEFYJDJW-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Dihydropyridines are a class of compounds that are often used in medicine, particularly for the treatment of high blood pressure.


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years . The Fischer indole synthesis is one common method, which involves the reaction of phenylhydrazine with a carbonyl compound . For dihydropyridines, the Hantzsch dihydropyridine synthesis is a well-known method, which involves a multi-component reaction of a β-ketoester, an aldehyde, and ammonia or an ammonium salt.


Molecular Structure Analysis

Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond . Dihydropyridines have a nitrogen-containing heterocyclic ring.


Chemical Reactions Analysis

Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom . Dihydropyridines can undergo oxidation to yield pyridine derivatives.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Indoles generally have a high melting point and are usually soluble in organic solvents .

Scientific Research Applications

Optimization of Chemical Functionalities for Allosteric Modulation

A study by Khurana et al. (2014) focuses on optimizing the chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). The research highlights the importance of specific structural features, such as chain length and electron-withdrawing groups, for binding affinity and cooperativity in allosteric modulation, leading to the identification of potent CB1 modulators (Khurana et al., 2014).

Chemical Modification for Analgesic Activity

Nie et al. (2020) explored the chemical modification and analgesic activity of certain carboxamide derivatives. By replacing specific rings in the parent compound BCTC with different scaffolds, they aimed to improve the pharmacological profile and tolerability, indicating the potential of structural modification in enhancing the analgesic properties of compounds (Nie et al., 2020).

Discovery of Selective and Orally Efficacious Inhibitors

Schroeder et al. (2009) reported on the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, showcasing the process of identifying compounds with improved enzyme potency, solubility, and kinase selectivity through structural substitution. This research underscores the application of dihydropyridine derivatives in developing targeted cancer therapies (Schroeder et al., 2009).

Antimycobacterial Activity of Dihydropyridines

The study by Mohammadpour (2012) focuses on synthesizing dihydropyridines (DHPs) with carboxamides to evaluate their anti-tuberculosis activity. The research found certain compounds with potent activity against Mycobacterium species, comparable to established treatments, highlighting the therapeutic potential of DHP derivatives in tuberculosis management (Mohammadpour, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Indole derivatives have been found to have various biological activities, including anticancer, antimicrobial, and other types of activities .

properties

IUPAC Name

N-(4-ethylphenyl)-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-2-16-7-9-18(10-8-16)24-22(26)25-13-11-17(12-14-25)20-15-23-21-6-4-3-5-19(20)21/h3-11,15,23H,2,12-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONYOPGEFYJDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide

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